Nickel-Yttrium (YNi), CAS 12333-67-4, is a binary intermetallic compound characterized by a defined 1:1 stoichiometric, long-range ordered crystal structure. This structure imparts distinct physical and chemical properties compared to elemental nickel, nickel-yttrium physical mixtures, or other stoichiometries within the Ni-Y system, such as YNi₅. [REFS-1, REFS-2]. Its primary fields of application are as a precursor for specialized alloys and as a structured catalyst, where its defined phase behavior and electronic properties are critical. Unlike many intermetallics, YNi exhibits congruent melting, a key attribute for processability in metallurgical applications. [3]
Substituting YNi with a simple physical mixture of elemental nickel and yttrium, or with a different intermetallic phase like YNi₅, is unreliable for performance-critical applications. The specific, ordered crystal structure of the YNi phase governs its thermodynamic stability, melting behavior, and the electronic structure of the nickel active sites. [REFS-1, REFS-2]. Using a non-intermetallic mixture fails to replicate the catalytic selectivity derived from this defined structure. Likewise, using an alternative stoichiometry such as YNi₅ introduces a material with a significantly different melting point (~1490 °C vs. ~1065 °C for YNi), altering process compatibility and thermal budgets for alloy or component manufacturing. [2]
The YNi intermetallic melts congruently, meaning it transforms into a liquid of the same composition, which simplifies process control and ensures phase homogeneity upon solidification. [1]. Its congruent melting point is approximately 1065 °C (1338 K). In contrast, the common alternative stoichiometry, YNi₅, also melts congruently but at a significantly higher temperature of approximately 1490 °C (1763 K). [REFS-1, REFS-2].
| Evidence Dimension | Congruent Melting Point |
| Target Compound Data | ~1065 °C (1338 K) |
| Comparator Or Baseline | YNi₅: ~1490 °C (1763 K) |
| Quantified Difference | ~425 °C lower melting point |
| Conditions | Equilibrium conditions as per binary phase diagram. |
The substantially lower melting point reduces energy costs and expands the range of compatible equipment for casting, welding, and alloy formulation, making YNi a more accessible precursor.
In intermetallic compounds, the formation of strong, ordered bonds between heteroatoms (like Y and Ni) modifies the electronic structure of the transition metal and creates geometrically isolated active sites. [1]. This contrasts with elemental nickel catalysts, where contiguous Ni sites can promote undesired side reactions or C-C coupling. Studies on analogous systems, such as Ni-Si and Ni-In intermetallics, demonstrate that this structural and electronic modification leads to significantly higher selectivity in reactions like CO hydrogenation and the selective hydrogenation of unsaturated aldehydes compared to traditional nickel catalysts. [REFS-2, REFS-3].
| Evidence Dimension | Catalytic Mechanism |
| Target Compound Data | Geometrically isolated and electronically modified Ni active sites due to ordered Y-Ni bonding. |
| Comparator Or Baseline | Elemental Nickel: Contiguous, high-density Ni active sites. |
| Quantified Difference | Qualitative; leads to enhanced selectivity for specific reaction pathways (e.g., C=O vs. C=C hydrogenation). |
| Conditions | Heterogeneous gas- or liquid-phase hydrogenation/reforming reactions. |
For applications requiring high selectivity, procuring the pre-formed YNi intermetallic provides a more defined and reproducible catalytic precursor than using elemental nickel or a simple physical mixture of powders.
The magnetocaloric effect (MCE) is critical for magnetic refrigeration applications and is prominent in materials containing rare earth elements with high magnetic moments, such as Gadolinium (Gd). For example, the intermetallic Gd₃Ni₂ exhibits a large magnetic entropy change (-ΔSm) of 8.0 J·kg⁻¹K⁻¹ for a 5 T field change near its Curie temperature. [1]. Yttrium (Y), however, does not possess the large localized 4f electron magnetic moment of Gd. Consequently, YNi is not expected to exhibit a significant MCE, making it unsuitable for this application but clarifying its role as a structural or catalytic material rather than a functional magnetic one.
| Evidence Dimension | Maximum Magnetic Entropy Change (-ΔSm) |
| Target Compound Data | Negligible MCE expected (Y is non-magnetic) |
| Comparator Or Baseline | Gd₃Ni₂: 8.0 J·kg⁻¹K⁻¹ (at 5 T) |
| Quantified Difference | YNi is not a functional magnetocaloric material, unlike comparable Gd-based intermetallics. |
| Conditions | Near the material's magnetic ordering temperature under an applied magnetic field. |
This clearly defines the compound's application space, preventing mis-procurement by buyers seeking materials for magnetic refrigeration, for whom Gd-based alloys are the appropriate choice.
Due to its congruent melting point of ~1065 °C, which is over 400 °C lower than other common Ni-Y phases like YNi₅, YNi is a suitable precursor for producing phase-pure components via casting or sintering where lower processing temperatures are a key manufacturing constraint. [1]
As a pre-formed intermetallic, YNi provides a source of electronically modified and structurally ordered nickel sites. This makes it a valuable starting material for developing catalysts where selectivity, rather than just raw activity, is the primary goal, avoiding the less predictable performance of elemental Ni mixtures. [2]
In applications where the structural benefits of a nickel-rare earth intermetallic are desired without introducing magnetic interference, YNi is a logical choice. Unlike Gd-based counterparts, its lack of a significant magnetocaloric effect or strong magnetic ordering ensures it will not interfere with magnetic-field-sensitive components or applications. [3]